molecular formula C8H8Cl2Mg B6333909 4-Chloro-3-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether CAS No. 1187163-60-5

4-Chloro-3-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether

Cat. No.: B6333909
CAS No.: 1187163-60-5
M. Wt: 199.36 g/mol
InChI Key: YDQHPOYVTDPNSR-UHFFFAOYSA-M
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Description

4-Chloro-3-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is a solution of 4-chloro-3-methylbenzylmagnesium chloride in diethyl ether, which serves as a solvent. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-methylbenzylmagnesium chloride is typically prepared by reacting 4-chloro-3-methylbenzyl chloride with magnesium metal in the presence of diethyl ether. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

4-Chloro-3-methylbenzyl chloride+Mg4-Chloro-3-methylbenzylmagnesium chloride\text{4-Chloro-3-methylbenzyl chloride} + \text{Mg} \rightarrow \text{4-Chloro-3-methylbenzylmagnesium chloride} 4-Chloro-3-methylbenzyl chloride+Mg→4-Chloro-3-methylbenzylmagnesium chloride

Industrial Production Methods

In an industrial setting, the production of 4-chloro-3-methylbenzylmagnesium chloride involves large-scale reactors equipped with efficient stirring and cooling systems to control the exothermic nature of the reaction. The process is optimized to ensure high yield and purity of the product. The final solution is typically stored in glass bottles with screw caps and septa to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylbenzylmagnesium chloride undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in coupling reactions with halides to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.

    Alkyl Halides: Used in nucleophilic substitution reactions.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products Formed

    Alcohols: Formed from the reaction with carbonyl compounds.

    New Carbon-Carbon Bonds: Formed from nucleophilic substitution and coupling reactions.

Scientific Research Applications

4-Chloro-3-methylbenzylmagnesium chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of polymers and advanced materials.

    Medicinal Chemistry: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Biological Studies: Used in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 4-chloro-3-methylbenzylmagnesium chloride involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound coordinates with the ether solvent, stabilizing the Grignard reagent. This nucleophilic species can then attack electrophilic centers, such as carbonyl groups, to form new carbon-carbon bonds. The reaction proceeds through a concerted mechanism, where the nucleophile and electrophile simultaneously form the new bond .

Comparison with Similar Compounds

4-Chloro-3-methylbenzylmagnesium chloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct reactivity compared to other Grignard reagents. Similar compounds include:

These compounds share similar reactivity patterns but differ in their specific applications and the nature of the substituents on the benzyl ring.

Properties

IUPAC Name

magnesium;1-chloro-4-methanidyl-2-methylbenzene;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl.ClH.Mg/c1-6-3-4-8(9)7(2)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQHPOYVTDPNSR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[CH2-])Cl.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2Mg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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